REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][CH:7]=1)[C:2]#[CH:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:34]>>[Cl:34][CH2:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][O:4][CH2:1][C:2]#[CH:3])=[CH:7][CH:8]=1
|
Name
|
(4-prop-2-ynyloxymethyl-phenyl)-methanol
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C(C#C)OCC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
after which the reaction mixture was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:10)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)COCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |